molecular formula C9H12O5 B3121300 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester CAS No. 28269-02-5

4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester

Cat. No.: B3121300
CAS No.: 28269-02-5
M. Wt: 200.19 g/mol
InChI Key: GMKJWKXCHOWVDN-KNVOCYPGSA-N
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Description

4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . This compound is characterized by its unique structure, which includes a cyclopentane ring with two carboxylic acid ester groups and a ketone group. It is commonly used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with dimethyl oxalate in the presence of a base, such as sodium ethoxide, to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-oxo-cyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of 4-hydroxy-cyclopentane-1,2-dicarboxylic acid dimethyl ester.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ketone and ester groups allow it to participate in various biochemical reactions, potentially inhibiting enzymes or altering metabolic pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

    4-Oxo-cyclopentane-1,2-dicarboxylic acid: Similar structure but lacks the ester groups.

    Cyclopentanone: Contains the ketone group but lacks the carboxylic acid groups.

    Dimethyl cyclopentane-1,2-dicarboxylate: Contains the ester groups but lacks the ketone group.

Uniqueness: 4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Properties

IUPAC Name

dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKJWKXCHOWVDN-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CC1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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